2-(4-Methylphenoxy)-5-(morpholin-4-ylsulfonyl)benzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-Methylphenoxy)-5-(morpholin-4-ylsulfonyl)benzoic acid is an organic compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound features a benzoic acid core substituted with a 4-methylphenoxy group and a morpholin-4-ylsulfonyl group, which contribute to its distinctive properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Methylphenoxy)-5-(morpholin-4-ylsulfonyl)benzoic acid typically involves a multi-step process:
Formation of the 4-Methylphenoxy Intermediate: This step involves the reaction of 4-methylphenol with an appropriate halogenating agent to form 4-methylphenoxy halide.
Coupling with Benzoic Acid Derivative: The 4-methylphenoxy halide is then coupled with a benzoic acid derivative under basic conditions to form the desired intermediate.
Introduction of the Morpholin-4-ylsulfonyl Group: The final step involves the sulfonylation of the intermediate with morpholine and a sulfonylating agent, such as chlorosulfonic acid, to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of advanced catalysts, optimized reaction conditions, and continuous flow processes to scale up the production efficiently.
Chemical Reactions Analysis
Types of Reactions
2-(4-Methylphenoxy)-5-(morpholin-4-ylsulfonyl)benzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups, such as reducing the sulfonyl group to a sulfide.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the phenoxy and sulfonyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfone derivatives, while reduction can produce sulfide derivatives.
Scientific Research Applications
2-(4-Methylphenoxy)-5-(morpholin-4-ylsulfonyl)benzoic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(4-Methylphenoxy)-5-(morpholin-4-ylsulfonyl)benzoic acid involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Similar Compounds
- 2-(4-Methylphenoxy)benzoic acid
- 5-(Morpholin-4-ylsulfonyl)benzoic acid
- 4-Methylphenoxybenzoic acid derivatives
Uniqueness
2-(4-Methylphenoxy)-5-(morpholin-4-ylsulfonyl)benzoic acid is unique due to the presence of both the 4-methylphenoxy and morpholin-4-ylsulfonyl groups, which confer distinct chemical and biological properties. This combination of functional groups is not commonly found in similar compounds, making it a valuable subject of study in various research fields.
Properties
Molecular Formula |
C18H19NO6S |
---|---|
Molecular Weight |
377.4 g/mol |
IUPAC Name |
2-(4-methylphenoxy)-5-morpholin-4-ylsulfonylbenzoic acid |
InChI |
InChI=1S/C18H19NO6S/c1-13-2-4-14(5-3-13)25-17-7-6-15(12-16(17)18(20)21)26(22,23)19-8-10-24-11-9-19/h2-7,12H,8-11H2,1H3,(H,20,21) |
InChI Key |
AGRGJLVUNABHNY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)OC2=C(C=C(C=C2)S(=O)(=O)N3CCOCC3)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.